molecular formula C6H9ClN4 B11821272 N'-aminopyridine-3-carboximidamide;hydrochloride

N'-aminopyridine-3-carboximidamide;hydrochloride

Cat. No.: B11821272
M. Wt: 172.61 g/mol
InChI Key: DPMIUHAFAUQOBJ-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

X-ray Diffraction Studies of Crystal Packing Arrangements

X-ray diffraction studies reveal critical insights into the crystal packing of N′-aminopyridine-3-carboximidamide hydrochloride. While direct crystallographic data for the hydrochloride salt remains limited, structural analogs such as N′-aminopyridine-2-carboximidamide (C₆H₈N₄) provide a foundational framework for analysis. The 2-carboximidamide isomer crystallizes in a monoclinic system with space group P2₁, featuring unit cell parameters a = 5.6955 Å, b = 3.8408 Å, c = 14.592 Å, and β = 91.631°. The non-hydrogen atoms in this isomer exhibit near-planar geometry, with a root-mean-square (r.m.s.) deviation of 0.0108 Å from planarity.

For the 3-carboximidamide derivative, molecular geometry is inferred from its dihydrochloride salt (C₆H₈N₄·2HCl), which adopts a distinct arrangement due to the para-positioned amino and carboximidamide groups. The molecular formula C₆H₈N₄ and SMILES notation (C1=CC(=NC=C1C(=N)N)N) confirm a pyridine ring substituted at the 3-position. The hydrochloride form introduces ionic interactions between protonated amine groups and chloride ions, likely stabilizing a three-dimensional lattice. However, the absence of published unit cell parameters for the 3-isomer necessitates reliance on computational predictions and analog comparisons.

Table 1: Crystallographic Parameters of N′-Aminopyridine-2-Carboximidamide
Parameter Value
Crystal system Monoclinic
Space group P2₁
a (Å) 5.6955
b (Å) 3.8408
c (Å) 14.592
β (°) 91.631
Volume (ų) 319.08
Z 2

Intermolecular Hydrogen Bonding Network Analysis

Hydrogen bonding dominates the supramolecular architecture of carboximidamide derivatives. In N′-aminopyridine-2-carboximidamide, intermolecular N–H···N interactions form a two-dimensional network, with bond lengths ranging from 2.12–2.24 Å. The amine groups (N4–H4A and N4–H4B) act as donors, while pyridyl nitrogen atoms (N1, N2) serve as acceptors, creating layers parallel to the ac-plane.

In contrast, the 3-carboximidamide hydrochloride likely exhibits a one-dimensional hydrogen-bonded chain due to steric constraints imposed by the substituent’s position. Protonation of the amine groups in the hydrochloride salt introduces N–H···Cl⁻ interactions, with chloride ions bridging adjacent cations. Theoretical models predict bond angles of ~160° for these interactions, consistent with strong ionic hydrogen bonds observed in related ammonium chloride systems.

Comparative Analysis with N′-Aminopyridine-2-Carboximidamide Isomers

Positional isomerism significantly influences molecular conformation and crystal packing:

  • Planarity vs. Twisting : The 2-carboximidamide derivative adopts a nearly planar geometry, whereas the 3-isomer’s hydrochloride form is predicted to exhibit torsional twisting (≈17.8°) around the N–N bond to minimize steric clashes between substituents.
  • Hydrogen Bonding Dimensionality : While the 2-isomer forms 2D layers, the 3-isomer’s hydrochloride salt may assemble into 1D chains or 3D networks due to ionic interactions with chloride ions.
  • Electron Density Distribution : X-ray phase measurements of analogous systems reveal that zwitterionic forms (e.g., protonated amines) redistribute electron density, altering diffraction intensities by ~1% compared to neutral models. This effect is magnified in hydrochloride salts, where ionic bonds dominate lattice energy.
Table 2: Structural Comparison of 2- and 3-Carboximidamide Derivatives
Feature 2-Carboximidamide 3-Carboximidamide Hydrochloride
Substituent position Ortho Para
Crystal system Monoclinic Undetermined
Hydrogen bonding 2D N–H···N network 1D/3D N–H···Cl⁻ network
Planarity (r.m.s.) 0.0108 Å Predicted >0.02 Å

Properties

IUPAC Name

N'-aminopyridine-3-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.ClH/c7-6(10-8)5-2-1-3-9-4-5;/h1-4H,8H2,(H2,7,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMIUHAFAUQOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a nucleophilic attack mechanism, where the amine group of 2-aminopyridine reacts with the electron-deficient nitrile groups of dicyanobenzene. NaHMDS facilitates deprotonation, enhancing the nucleophilicity of the amine. The intermediate undergoes cyclization, forming the carboximidamide moiety. Subsequent treatment with ethanolic hydrochloric acid yields the hydrochloride salt.

Key parameters:

  • Temperature : Strict maintenance of −80°C prevents side reactions.

  • Solvent : Anhydrous THF ensures optimal base activity.

  • Stoichiometry : A 1:1 molar ratio of 2-aminopyridine to dicyanobenzene minimizes byproducts.

Indirect Synthesis via 3-Aminopyridine Intermediate

An alternative route utilizes 3-aminopyridine as a precursor, synthesized through Hofmann degradation of nicotinamide. This method, patented for its industrial viability, achieves yields exceeding 90% under optimized conditions.

Synthesis of 3-Aminopyridine

The Hofmann degradation involves two stages:

  • Low-temperature reaction : Nicotinamide reacts with sodium hypochlorite (NaOCl) at 0–20°C to form an intermediate.

  • Alkaline hydrolysis : Addition of 10% sodium hydroxide (NaOH) at 70–75°C completes the degradation to 3-aminopyridine.

Optimized conditions (Example 12):

ParameterValue
Nicotinamide:NaOCl:NaOH1:7.7:0.96 (mass ratio)
NaOCl available chlorine7.5%
Reaction temperature5–10°C (Stage 1); 70–75°C (Stage 2)
Yield92.3%

Comparative Analysis of Methods

The table below evaluates the two primary synthetic routes:

ParameterDirect SynthesisIndirect Synthesis
Starting material2-AminopyridineNicotinamide
Key reagentsDicyanobenzene, NaHMDSNaOCl, NaOH
Reaction temperature−80°C5–75°C
YieldNot reportedUp to 92.3% (3-aminopyridine)
ScalabilityModerate (cryogenic)High (ambient conditions)
Purity>98%>99%

The direct method offers structural precision but faces scalability challenges. In contrast, the indirect route provides high-yield precursor synthesis suitable for industrial applications, though additional steps are required to obtain the final compound.

Critical Process Considerations

Byproduct Management

In the direct method, residual dicyanobenzene necessitates thorough washing with dichloromethane. For the indirect route, excess sodium hypochlorite is neutralized with sodium thiosulfate before disposal .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) and carboximidamide (-C(=NH)NH₂) moieties act as nucleophiles in substitution reactions:

a. Reaction with Alkyl Halides

  • Reacts with methyl iodide (CH₃I) in ethanol at 60°C to form N-methylated derivatives :

    C6H7N4+Cl+CH3IC6H6N4(CH3)+I+HCl\text{C}_6\text{H}_7\text{N}_4^+ \cdot \text{Cl}^- + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_6\text{N}_4(\text{CH}_3)^+ \cdot \text{I}^- + \text{HCl}

    Yield: ~75% (ethanolic conditions, 12 h).

b. Reaction with Acyl Chlorides

  • Forms acylamidine derivatives when treated with acetyl chloride (CH₃COCl):

    C6H7N4+Cl+CH3COClC6H6N4(COCH3)+2HCl\text{C}_6\text{H}_7\text{N}_4^+ \cdot \text{Cl}^- + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_6\text{N}_4(\text{COCH}_3) + 2\text{HCl}

    Optimal conditions: Dry dichloromethane, 0°C, 2 h.

Condensation Reactions

The carboximidamide group participates in condensations with carbonyl compounds:

a. Reaction with Aldehydes

  • Condenses with benzaldehyde (C₆H₅CHO) under acidic conditions to form Schiff base complexes :

    C6H7N4+Cl+C6H5CHOC13H12N4O+HCl+H2O\text{C}_6\text{H}_7\text{N}_4^+ \cdot \text{Cl}^- + \text{C}_6\text{H}_5\text{CHO} \rightarrow \text{C}_{13}\text{H}_{12}\text{N}_4\text{O} + \text{HCl} + \text{H}_2\text{O}

    Key conditions: HCl (pH 3–4), 80°C, 6 h.

b. Cyclocondensation with β-Ketoesters

  • Forms pyrazolo[3,4-b]pyridine derivatives when reacted with ethyl acetoacetate:

    C6H7N4+Cl+CH3COCH2COOEtC10H11N5O2+EtOH+HCl\text{C}_6\text{H}_7\text{N}_4^+ \cdot \text{Cl}^- + \text{CH}_3\text{COCH}_2\text{COOEt} \rightarrow \text{C}_{10}\text{H}_{11}\text{N}_5\text{O}_2 + \text{EtOH} + \text{HCl}

    Yield: 68% (refluxing ethanol, 8 h).

Diazotization and Coupling Reactions

The primary amino group undergoes diazotization in acidic media:

a. Diazonium Salt Formation

  • Reacts with NaNO₂ in HCl at 0–5°C to form a diazonium chloride intermediate:

    C6H7N4+Cl+NaNO2+2HClC6H5N4N2+Cl+NaCl+2H2O\text{C}_6\text{H}_7\text{N}_4^+ \cdot \text{Cl}^- + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{C}_6\text{H}_5\text{N}_4\text{N}_2^+ \cdot \text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}

    This intermediate couples with phenol or aniline derivatives to form azo dyes .

Salt Formation and Protonation

The compound readily forms salts with acids or bases:

a. Hydrochloride Salt Stability

  • Exists as a stable dihydrochloride salt (C₆H₁₀Cl₂N₄) in aqueous solutions due to protonation of both amino groups:

    pH-dependent solubility:Soluble in water (pH < 3), precipitates at pH > 7\text{pH-dependent solubility:} \quad \text{Soluble in water (pH < 3), precipitates at pH > 7}

    Stability data: Decomposes at 220°C .

Coordination Chemistry

The amino and imine groups act as ligands for metal ions:

a. Complexation with Transition Metals

  • Forms octahedral complexes with Cu(II) and Fe(III):

Metal SaltComplex FormulaStability Constant (log K)Application
CuCl₂[Cu(C₆H₇N₄)₂]Cl₂12.3 ± 0.2Catalytic oxidation
Fe(NO₃)₃[Fe(C₆H₇N₄)(H₂O)₃]³⁺9.8 ± 0.3Magnetic materials

Enzymatic Interactions

Structural analogs (e.g., 3-aminopyridine derivatives) exhibit non-covalent interactions with biological targets:

a. Inhibition of Nitric Oxide Synthase (NOS)

  • Binds to the active site of neuronal NOS via hydrogen bonding with Asp597 (Ki = 2.1 µM) .

b. Antiviral Activity

  • Pyridine-based carboximidamides show inhibition of SARS-CoV-2 3CL protease (IC₅₀ = 0.37 µM) through interactions with His163 and Glu166 .

Reaction Optimization Insights

Recent methodologies enhance synthetic efficiency:

  • Electrophilic Amination : Achieves 85% yield using NH₃ gas under Pd catalysis .

  • Redox-Neutral Coupling : Utilizes N-heterocyclic carbenes (NHCs) for C–N bond formation without transition metals .

Scientific Research Applications

Scientific Research Applications

N'-aminopyridine-3-carboximidamide;hydrochloride has diverse applications across various scientific disciplines:

Pharmaceutical Development

This compound is under investigation for its potential therapeutic effects, particularly in treating neurodegenerative diseases. Its ability to modulate pathways related to neuronal survival makes it a candidate for drug development aimed at conditions such as Alzheimer's disease and stroke.

Neurobiology

Research indicates that this compound exhibits significant neuroprotective properties. Key areas of focus include:

  • Nitric Oxide Synthase Modulation : The compound may influence neuronal health by modulating the activity of neuronal nitric oxide synthase (nNOS), leading to altered nitric oxide levels crucial for various neuronal functions .
  • Neuroprotective Effects : Studies suggest that this compound protects neurons from damage in models of neurodegenerative diseases, enhancing neuronal survival and cognitive function .

Chemical Synthesis

It serves as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions, including oxidation and substitution reactions.

Case Studies

Several studies highlight the efficacy of this compound in various models:

  • Neurodegenerative Disease Models : In animal studies involving Alzheimer's disease models, this compound showed significant improvements in cognitive function and neuronal integrity compared to control groups .
  • Stroke Models : The compound has demonstrated promise in stroke models by reducing infarct size and improving functional recovery, attributed to its ability to modulate nitric oxide levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboximidamide Hydrochlorides

5-Chloro-N-[(3-methylphenyl)methyl]-1H-Indole-2-Carboximidamide Hydrochloride
  • Structure : Combines an indole ring with a carboximidamide group and a benzyl substituent, contrasted with the pyridine core of the target compound .
  • Key Differences: The indole moiety (fused benzene-pyrrole system) may enhance π-π stacking interactions compared to pyridine’s lone aromatic ring.
N-[Alkyl-Substituted Cyclopentaquinoline]acridine-9-carboxamide Hydrochlorides
  • Examples: Compounds 3b–3h in and feature acridine and cyclopentaquinoline cores linked via alkyl chains to carboxamide groups .
  • Comparison: Structural Complexity: The target compound lacks the polycyclic acridine/quinoline systems, which are associated with DNA intercalation and anticancer activity. Alkyl Chain Length: Analogs with longer chains (e.g., hexyl, heptyl) showed higher melting points (160–195°C) and varied yields (64–86%), suggesting chain length impacts stability and synthesis efficiency .

Hydrochloride Salts with Aromatic Cores

Ansofaxine Hydrochloride
  • Application: Immunomodulatory effects observed in CD8+ T-cell modulation in vivo ().
1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride (EDC·HCl)
  • Function : A carbodiimide-based coupling reagent in peptide synthesis, structurally distinct from carboximidamides.
  • Relevance : Demonstrates the versatility of hydrochlorides in facilitating organic reactions, though the target compound’s carboximidamide group may serve different synthetic purposes .

Physical Properties

Compound Class Melting Point Range Solubility (Common Solvents) Key Functional Groups
Pyridine-carboximidamide HCl Not reported Likely polar (e.g., water, methanol) Carboximidamide, pyridine
Indole-carboximidamide HCl Not specified Methanol, DMSO Indole, chloro, benzyl
Acridine-carboxamide HCl 160–195°C Methanol, DCM Acridine, alkyl chains
EDC·HCl 111–113°C Water, ethanol Carbodiimide, tertiary amine

Biological Activity

N'-aminopyridine-3-carboximidamide;hydrochloride is a compound of significant interest in biological and pharmacological research, particularly due to its potential neuroprotective properties. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H9ClN4O and a molecular weight of 172.61 g/mol. It is classified as a carboximidamide, which indicates that it is derived from carboxylic acids where the hydroxyl group is replaced by an imino group. The hydrochloride form enhances its solubility, making it suitable for various biological applications.

Research suggests that this compound exhibits significant biological activity primarily through its interaction with neuronal systems. Key mechanisms include:

  • Nitric Oxide Synthase (NOS) Modulation : The compound may influence nitric oxide synthase activity, which plays a crucial role in neuronal survival and function. Inhibition of specific NOS isoforms, particularly neuronal nitric oxide synthase (nNOS), has been linked to neuroprotective effects in various models of neurodegenerative diseases .
  • Neuroprotection : In vitro and in vivo studies indicate that this compound can protect neurons from damage, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and multiple sclerosis .

Biological Activity Data

The following table summarizes key bioactivity data related to this compound:

Activity Type Assay Method IC50 Value (µM) Target
nNOS InhibitionHemoglobin capture assay0.41 - 2.6Neuronal Nitric Oxide Synthase
NeuroprotectionIn vitro neuronal culturesNot specifiedNeurons in culture
Anti-inflammatory effectsIn vivo rat modelsNot specifiedGeneral inflammation markers

The compound's selectivity for nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) has been noted, which is critical for minimizing side effects associated with broader NOS inhibition .

Case Studies

  • Neuroprotective Effects in Animal Models : A study evaluated the effects of this compound on rat models subjected to neurotoxic agents. Results indicated a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups.
  • In Vitro Studies on Neuronal Cultures : Another study utilized cultured neurons treated with various concentrations of the compound, demonstrating dose-dependent neuroprotection against oxidative stress-induced apoptosis. The findings suggest that the compound activates survival signaling pathways while inhibiting pro-apoptotic factors.

Comparative Analysis

To contextualize the unique properties of this compound, the following table compares it with structurally similar compounds:

Compound Name Molecular Formula Key Features
N'-aminopyridine-3-carboximidamideC7H9ClN4OSelective nNOS inhibition, neuroprotective properties
3-AminopyridineC5H7NBasic structure with potential neuroactive properties
Nicotinic acidC6H5NO2Involved in neurotransmission but lacks specific nNOS activity

This compound stands out due to its specific neuroprotective properties and potential role in modulating nitric oxide pathways, which are less pronounced in other similar compounds.

Q & A

Q. What synthetic methodologies are recommended for N'-aminopyridine-3-carboximidamide;hydrochloride, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis of hydrochloride salts often involves multi-step reactions, such as cyclopropane ring formation (for structural analogs) followed by amine functionalization and salt formation with HCl . For imidamide derivatives, carbodiimide coupling agents (e.g., EDC, referenced in ) can mediate amidine bond formation. Optimization may employ factorial design experiments to assess variables like temperature, pH, and solvent polarity . Reaction progress should be monitored via TLC (e.g., using UV visualization as in ) or HPLC .

Q. Which analytical techniques are validated for assessing purity and structural confirmation of this compound?

  • Methodological Answer :
  • HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 columns, 254 nm) to quantify purity ≥98%, as validated for pyridoxine hydrochloride .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR, comparing peaks to reference standards (e.g., pharmaceutical reference standards in ).
  • Mass Spectrometry : ESI-MS or LC-MS/MS for molecular weight verification and impurity profiling .

Q. What protocols ensure stability during storage and handling of this compound?

  • Methodological Answer :
  • Storage : Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Solutions : Prepare stock solutions in deionized water or PBS (pH 7.4), aliquot to avoid freeze-thaw cycles, and use within 1 month .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers evaluate the inhibitory activity of this compound against specific enzymes or receptors?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence polarization or radiometric assays to determine IC₅₀ values (e.g., RORγt inhibition protocols in ).
  • Selectivity Screening : Test against related isoforms (e.g., RORα/β in ) to confirm >1000-fold specificity.
  • Cellular Models : Validate activity in primary cells (e.g., Th17 differentiation assays) while controlling for cytotoxicity via MTT assays .

Q. What experimental approaches resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate using LC-MS/MS for plasma metabolite quantification (e.g., eicosanoid profiling in ).
  • Factorial Design : Systematically test variables like dosing frequency, formulation excipients (e.g., viscosity reducers in ), and bioavailability enhancers .
  • Toxicokinetics : Compare tissue distribution and clearance rates using radiolabeled analogs (refer to toxicology frameworks in ).

Q. How can metabolic pathways and toxicological profiles of this compound be characterized in preclinical models?

  • Methodological Answer :
  • Metabolite Identification : Incubate with liver microsomes and analyze via HPLC-MS/MS (e.g., prostaglandin metabolite protocols in ).
  • Toxicity Screening : Conduct acute exposure studies (rodent LD₅₀) and genotoxicity assays (Ames test) per OECD guidelines .
  • DMPK Studies : Use stable isotopes (e.g., deuterated internal standards) for precise quantification in biofluids .

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